molecular formula C26H25N5O2S B11386323 N,6-bis(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N,6-bis(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11386323
M. Wt: 471.6 g/mol
InChI Key: IGDSTJFXRAAXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,6-BIS(4-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” is a complex organic compound that belongs to the class of triazolothiadiazines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,6-BIS(4-METHYLPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the thiadiazine ring: This step might involve the reaction of the triazole intermediate with sulfur-containing reagents.

    Functionalization with phenyl groups:

    Final carboxamide formation: The carboxamide group can be introduced via amidation reactions using suitable amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions could target the carboxamide group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology and Medicine

    Pharmacology: Potential as a drug candidate due to its complex structure and possible biological activity.

    Biochemistry: Use in studying enzyme interactions or as a probe in biochemical assays.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazines: Other compounds in this class with different substituents.

    Carboxamides: Compounds with similar carboxamide groups but different core structures.

Uniqueness

The unique combination of triazole, thiadiazine, and carboxamide groups, along with the specific phenyl and phenoxymethyl substituents, distinguishes this compound from others. This structural uniqueness could translate to distinct chemical properties and biological activities.

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

N,6-bis(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C26H25N5O2S/c1-17-8-12-19(13-9-17)23-24(25(32)27-20-14-10-18(2)11-15-20)34-26-29-28-22(31(26)30-23)16-33-21-6-4-3-5-7-21/h3-15,23-24,30H,16H2,1-2H3,(H,27,32)

InChI Key

IGDSTJFXRAAXIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)COC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.